2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(7-bromo-1-benzoxepin-4-yl)-5-pyridin-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O2/c18-14-3-4-15-13(9-14)8-11(5-7-22-15)16-20-21-17(23-16)12-2-1-6-19-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGJBCVTZGRIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CC4=C(C=CC(=C4)Br)OC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Preparation
The synthesis typically begins with the preparation of hydrazide derivatives. For example, aromatic carboxylic acids (e.g., pyridine-3-carboxylic acid or 7-bromobenzo[b]oxepin-4-carboxylic acid) are esterified via Fischer esterification, followed by treatment with hydrazine hydrate to yield hydrazides.
Cyclization Using Phosphorus Oxychloride (POCl₃)
Cyclodehydration of diacylhydrazines using POCl₃ is the most widely reported method for 1,3,4-oxadiazole formation.
- Procedure : Hydrazide derivatives (1 eq) are refluxed with POCl₃ (3–5 eq) at 80–100°C for 4–6 hours. Neutralization with NaHCO₃ precipitates the oxadiazole.
- Yield : 59–70% for analogous 1,3,4-oxadiazoles.
- Optimization : Microwave-assisted cyclization reduces reaction time to 20–30 minutes, improving yields to 75–80%.
Functionalization of the Benzo[b]oxepin Moiety
Bromination at the 7-Position
The 7-bromo substituent is introduced via electrophilic aromatic substitution or palladium-catalyzed coupling.
Coupling Reactions for Oxadiazole-Benzo[b]oxepin Integration
Suzuki-Miyaura or Ullmann coupling links the oxadiazole core to the brominated benzo[b]oxepin.
Integrated Synthetic Routes
Two-Step Protocol
One-Pot Cyclocondensation-Coupling
A streamlined approach combines cyclization and coupling in a single reactor:
- Reagents : Hydrazide, POCl₃, and 7-bromobenzo[b]oxepin-4-carboxylic acid.
- Conditions : Reflux in acetonitrile (8 hours), followed by in situ Pd-catalyzed coupling.
- Yield : 48–60%.
Industrial-Scale Synthesis and Purification
Continuous Flow Reactors
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers.
- Recrystallization : Ethanol or methanol yields >95% purity.
Comparative Analysis of Synthetic Methods
Table 1: Reaction Parameters and Yields
Challenges and Optimization Strategies
Regioselectivity in Oxadiazole Formation
Unsymmetrical diacylhydrazines may yield regioisomers. Strategies include:
Chemical Reactions Analysis
Types of Reactions
2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the benzo[b]oxepin ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzo[b]oxepin derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
The compound is being investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with specific biological targets, which could lead to the development of new therapeutics. For instance, derivatives of oxadiazoles have shown promise in treating various diseases, including cancer and bacterial infections .
Mechanism of Action
Research indicates that 2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole may modulate enzyme activity or receptor binding, providing therapeutic effects. This mechanism is vital for its application in developing drugs targeting specific pathways involved in disease progression .
Materials Science
Organic Semiconductors
In materials science, this compound is utilized in the production of organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The unique arrangement of its molecular structure contributes to efficient charge transport and light emission .
Chemical Sensors
The compound's electronic characteristics also lend themselves to the fabrication of chemical sensors. These sensors can detect specific analytes based on changes in electrical conductivity or fluorescence upon interaction with target substances .
Biological Studies
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. Research has highlighted its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .
Cancer Research
The compound has been explored for its anticancer properties. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in various studies. The structural features of the oxadiazole ring are believed to play a crucial role in these biological activities .
Mechanism of Action
The mechanism of action of 2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses.
Comparison with Similar Compounds
Key Observations :
- Pyridin-3-yl substituents are recurrent in antiviral and antibacterial oxadiazoles (e.g., ), suggesting the target may share similar bioactivity .
Table 2: Bioactivity Profiles of 1,3,4-Oxadiazole Analogs
Key Observations :
- Antimicrobial Potential: The pyridin-3-yl group in the target compound aligns with antibacterial and antiviral activities observed in and . Its benzo[b]oxepine substituent may further modulate activity against resistant pathogens .
- Enzyme Modulation : Analogs with sulfonyl or thioether groups (e.g., ) demonstrate enzyme-inducing or inhibitory effects, suggesting the target compound could interact with similar pathways (e.g., SDH, SOD/POD) .
Biological Activity
The compound 2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features. This compound consists of a brominated benzo[b]oxepin moiety fused with a pyridinyl and oxadiazole ring, which provides distinct chemical and biological properties. Its potential applications span various fields, including pharmaceuticals and materials science.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 343.18 g/mol. The presence of the bromine atom in the structure may enhance its reactivity and biological activity compared to other halogenated derivatives.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring demonstrate significant antimicrobial activity. For instance, various derivatives have shown efficacy against a range of pathogens including bacteria and fungi. The oxadiazole core is associated with activities such as:
- Antibacterial : Compounds similar to this compound have been reported to exhibit strong antibacterial properties against Gram-positive and Gram-negative bacteria .
- Antifungal : Some derivatives have also been evaluated for antifungal activity, showing promising results against various fungal strains .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies on related oxadiazole derivatives have demonstrated:
- Inhibition of cancer cell proliferation.
- Induction of apoptosis in certain cancer cell lines.
Research has shown that modifications in the oxadiazole structure can lead to enhanced cytotoxicity against tumor cells .
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in disease progression.
- Molecular Docking Studies : These studies suggest that the compound binds effectively to target proteins, which may disrupt critical biological pathways .
Comparative Analysis
To understand its unique properties better, a comparison with similar compounds can be insightful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole | Chlorine instead of Bromine | Moderate antibacterial activity |
| 2-(7-Fluorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole | Fluorine instead of Bromine | Lower cytotoxicity compared to brominated derivative |
The presence of the bromine atom in this compound appears to enhance its biological activity compared to its chlorine and fluorine counterparts.
Case Studies
Recent studies have highlighted the effectiveness of oxadiazole derivatives in various biological assays:
- Antibacterial Efficacy : A study demonstrated that certain oxadiazole derivatives exhibited superior antibacterial activity compared to standard antibiotics like gentamicin .
- Cytotoxicity Against Cancer Cells : Research indicated that modifications to the oxadiazole ring could significantly increase cytotoxic effects against breast cancer cell lines .
Q & A
Q. Advanced Research Focus
- Antifungal models : Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL ().
- Antitubercular assays : M. tuberculosis H37Rv strain with MIC determination via serial dilution ().
- CNS activity : Forced swim (antidepressant) and pentylenetetrazole (anticonvulsant) tests in rodents ().
Key metrics : IC₅₀ values, dose-response curves, and neurotoxicity screening (e.g., rotarod tests in ).
What computational approaches predict the compound's interaction with biological targets?
Q. Advanced Research Focus
- Molecular docking : Use PDB structures (e.g., SDH, PDB:2FBW) to identify binding pockets ().
- DFT calculations : Optimize geometry and calculate electrostatic potential maps for reactive sites.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
Validation : Compare docking scores with experimental IC₅₀ values (e.g., carbonyl group interactions in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
